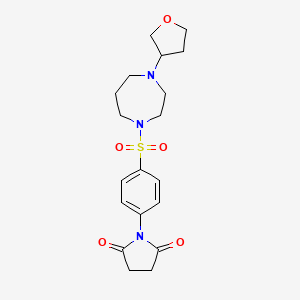![molecular formula C6H9F2N3O B2697552 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1855936-94-5](/img/structure/B2697552.png)
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine, also known as DFP-10825, is a small molecule inhibitor that has been used in scientific research to study various biological processes.
Applications De Recherche Scientifique
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been used in scientific research to study various biological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE). It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Mécanisme D'action
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine inhibits the activity of PKC and PDE by binding to their active sites. PKC is involved in various cellular processes, including cell growth and differentiation, and its inhibition can lead to decreased cell proliferation. PDE is involved in the regulation of cyclic nucleotide levels in cells, and its inhibition can lead to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its specificity for PKC and PDE, which allows for the study of these enzymes in isolation. Additionally, 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine is its relatively low potency compared to other PKC and PDE inhibitors, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for research on 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine. One area of interest is the study of its effects on other biological processes, such as angiogenesis and apoptosis. Additionally, the development of more potent derivatives of 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine could lead to improved efficacy in cancer treatment. Finally, the use of 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine in combination with other drugs could lead to synergistic effects and improved outcomes in various diseases.
Méthodes De Synthèse
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid with difluoromethyl ether to form the difluoromethyl ether derivative. This derivative is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylpyridine to form 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine.
Propriétés
IUPAC Name |
5-(difluoromethoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c1-11-4(2-5(9)10-11)3-12-6(7)8/h2,6H,3H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTJPGWARFUNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
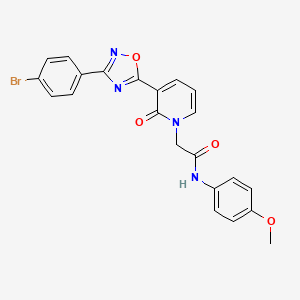
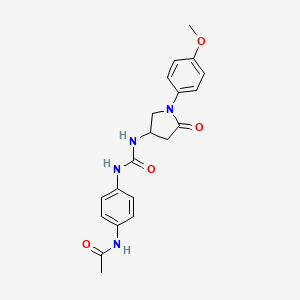
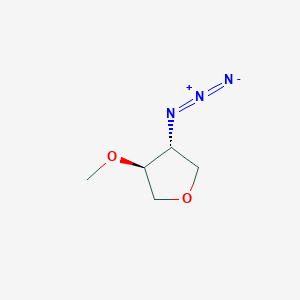
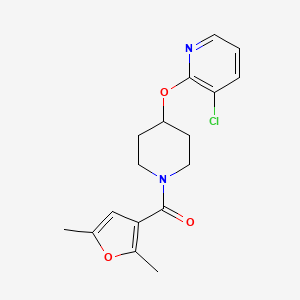

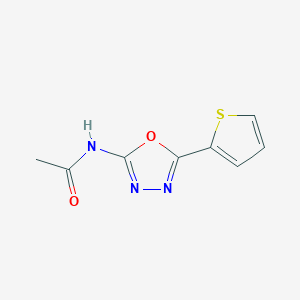
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
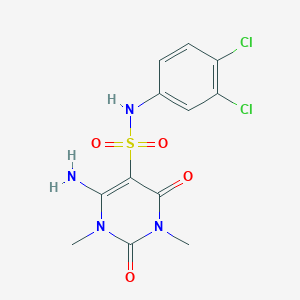
![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)

